molecular formula C5H8F2N2O B2875170 1-Amino-3,3-difluorocyclobutane-1-carboxamide CAS No. 2092577-73-4

1-Amino-3,3-difluorocyclobutane-1-carboxamide

Cat. No.: B2875170
CAS No.: 2092577-73-4
M. Wt: 150.129
InChI Key: XPZXWUHSZJDTOG-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluorocyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 g/mol . This compound is characterized by the presence of an amino group and a carboxamide group attached to a cyclobutane ring, which is further substituted with two fluorine atoms. It is a versatile compound used in various scientific research fields due to its unique structural properties.

Preparation Methods

The synthesis of 1-amino-3,3-difluorocyclobutane-1-carboxamide typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .

    Amination and Carboxamidation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Properties

IUPAC Name

1-amino-3,3-difluorocyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O/c6-5(7)1-4(9,2-5)3(8)10/h1-2,9H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZXWUHSZJDTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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